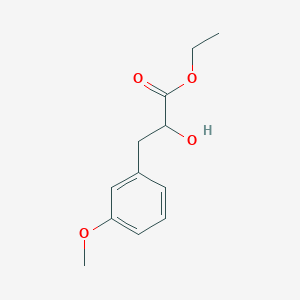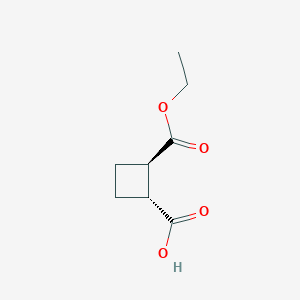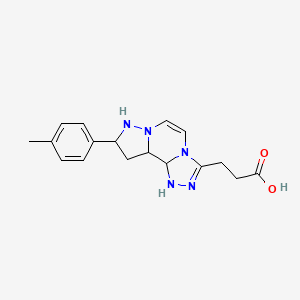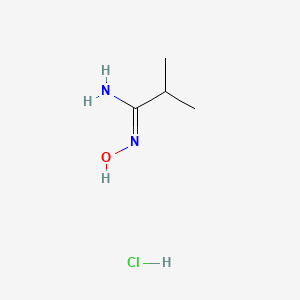![molecular formula C10H8Br2N2O2 B12272480 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine atoms at positions 5 and 7, along with an ethyl ester group at position 3, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with substituted pyridines and pyrazoles.
Formation of N-Aminopyridine Sulfates: Substituted pyridines react with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.
1,3-Dipolar Cycloaddition: The N-aminopyridine sulfates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester group and the pyrazole ring.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring or the ester group.
Reduction Products: Reduced forms of the ester group or the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
- 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Uniqueness
5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is unique due to the presence of two bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H8Br2N2O2 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
ethyl 5,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-5-13-14-8(7)3-6(11)4-9(14)12/h3-5H,2H2,1H3 |
InChI Key |
FDXWAJJLXBBJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=C(N2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
![5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12272401.png)

![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)



![N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272462.png)


![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)
